molecular formula C16H14ClFN4O B6056821 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Cat. No.: B6056821
M. Wt: 332.76 g/mol
InChI Key: XIQJRIKBMXFNKP-UHFFFAOYSA-N
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Description

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 4-chlorophenyl and 4-fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halogenated precursors.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the triazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and triazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be modified to create a variety of derivatives with different properties.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool for probing enzyme activity and function.

Medicine

In medicinal chemistry, 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is investigated for its potential therapeutic applications. It has shown promise as an antifungal, antibacterial, and anticancer agent in preclinical studies.

Industry

In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to inhibit specific enzymes makes it a valuable component in formulations designed to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This can result in the disruption of essential biological processes in pathogens or cancer cells, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole compound with a wide range of applications in medicinal chemistry.

    Fluconazole: An antifungal agent that contains a triazole ring and is used to treat fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.

Uniqueness

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which can enhance its biological activity and selectivity. These substituents can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for further development in various applications.

Properties

IUPAC Name

5-[(4-chloroanilino)methyl]-2-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O/c17-12-3-7-14(8-4-12)19-9-15-20-16(23)22(21-15)10-11-1-5-13(18)6-2-11/h1-8,19H,9-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQJRIKBMXFNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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